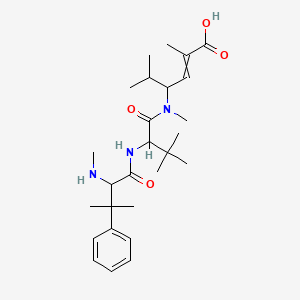

Hti-286;spa-110

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H43N3O4 |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

4-[[3,3-dimethyl-2-[[3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |

InChI |

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34) |

InChI Key |

CNTMOLDWXSVYKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC |

Origin of Product |

United States |

Foundational & Exploratory

Hemiasterlin & Analogues: From Marine Isolation to Next-Gen ADC Payloads

Topic: Discovery of Hemiasterlin and Its Synthetic Analogues Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hemiasterlin is a structurally distinct tripeptide originally isolated from the marine sponge Hemiasterella minor.[1] It functions as a potent antimitotic agent by binding to the Vinca-peptide site of tubulin, disrupting microtubule dynamics, and inducing mitotic arrest.[2][3] Unlike taxanes and vinca alkaloids, hemiasterlin and its synthetic analogues (e.g., HTI-286/Taltobulin, E7974) exhibit poor affinity for P-glycoprotein (P-gp), making them highly effective against multidrug-resistant (MDR) tumors. While free-drug clinical candidates faced challenges with neutropenia, the scaffold has seen a renaissance as a high-potency payload for Antibody-Drug Conjugates (ADCs), such as luveltamab tazevibulin (STRO-002). This guide details the structural evolution, mechanism of action, synthetic pathways, and validation protocols for this class of molecules.[4]

Discovery and Structural Characterization

Source: First isolated in 1994 by Talpir et al. from the sponge Hemiasterella minor (collected in South Africa) and later from Cymbastela sp. and Auletta sp.

Chemical Structure: Hemiasterlin is a tripeptide composed of three highly modified amino acid segments, crucial for its biological activity and synthetic complexity:

-

Segment A (N-terminus):

-tetramethyltryptophan. The steric bulk and basicity of the methylated indole are critical for tubulin interaction. -

Segment B (Central): tert-Leucine (t-Leu). Provides a rigid hydrophobic spacer.

-

Segment C (C-terminus): A unique polyketide-derived

-amino acid (2-methyl-4-phenyl-5-amino-pentenoic acid derivative). In the natural product, this segment contains a terminal vinyl group and additional chiral centers.

Structural Evolution (SAR)

The transition from natural product to clinical candidate involved simplifying Segment C to improve metabolic stability and synthetic scalability while retaining potency.

-

Hemiasterlin (Natural): High potency, complex synthesis, limited supply.

-

HTI-286 (Taltobulin): The complex Segment C polyketide tail was replaced with a simpler phenyl moiety. This analogue retained nanomolar potency and MDR evasion but suffered from dose-limiting toxicities in Phase II.[5]

-

E7974: Modified Segment A with an N-isopropyl-pipecolic acid moiety.[6] Demonstrates preferential binding to

-tubulin.[7][8]

Mechanism of Action (MOA)

Hemiasterlin agents are microtubule destabilizers.[1][3][4][9]

-

Binding Site: They bind to the Vinca-peptide site located at the inter-dimer interface between

- and -

Effect: Binding prevents the curved-to-straight conformational change required for microtubule polymerization. This leads to net depolymerization, formation of abnormal mitotic spindles, G2/M arrest, and apoptosis.

-

MDR Evasion: The scaffold is not a substrate for the P-gp efflux pump (ABCB1), allowing intracellular accumulation in resistant cell lines (e.g., KB-8-5, MCF-7/ADR).

Visualization: Mechanism of Action

Synthetic Strategies

The synthesis of hemiasterlin and its analogues generally follows a convergent strategy, coupling the three fragments (A, B, C).

Key Synthetic Challenges

-

Tetramethyltryptophan (Segment A): Requires stereoselective methylation.

-

Segment C Construction: In the natural product, this requires asymmetric aldol reactions. In HTI-286, it is simplified to a phenylalanine-like derivative.

-

Coupling: Steric hindrance around the tert-leucine residue can make peptide coupling difficult, often requiring high-activity coupling reagents (e.g., HATU, PyBOP).

Visualization: Synthetic Workflow (HTI-286)

Experimental Protocols

These protocols are designed to validate the identity and biological activity of hemiasterlin analogues.

Protocol 1: Tubulin Polymerization Assay (Turbidimetry)

Purpose: To quantify the ability of the compound to inhibit the assembly of purified tubulin into microtubules. Principle: Microtubule scattering of light at 340 nm is proportional to polymer mass.

-

Reagents:

-

Purified Tubulin (>99% pure, bovine brain source).

-

GTP (Guanosine triphosphate).

-

PEM Buffer: 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2.

-

Test Compound (dissolved in DMSO).[6]

-

-

Procedure:

-

Step 1: Prepare tubulin stock (2–4 mg/mL) in PEM buffer on ice. Add GTP to 1 mM final concentration.

-

Step 2: Aliquot 100 µL of tubulin-GTP mixture into a pre-chilled 96-well UV-transparent plate.

-

Step 3: Add 1 µL of test compound (varying concentrations, e.g., 0.1 nM – 10 µM) or DMSO control.

-

Step 4: Transfer plate to a spectrophotometer pre-warmed to 37°C.

-

Step 5: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

-

Data Analysis:

-

Plot Absorbance vs. Time.

-

Calculate

(rate of polymerization) or Steady State Mass (final absorbance). -

Validation: Paclitaxel (stabilizer) should increase absorbance; Vinblastine (destabilizer) should decrease it relative to control. Hemiasterlin analogues should mimic Vinblastine.

-

Protocol 2: Cytotoxicity Assay in MDR Cell Lines

Purpose: To verify potency and lack of cross-resistance to P-gp substrates. Cell Lines: KB-3-1 (Parental, sensitive) and KB-8-5 (P-gp overexpressing, resistant to Taxol).

-

Procedure:

-

Step 1: Seed cells (3,000 cells/well) in 96-well plates. Incubate 24h for attachment.

-

Step 2: Treat with serial dilutions of Test Compound, Paclitaxel (positive control for resistance), and Vinblastine.

-

Step 3: Incubate for 72 hours at 37°C, 5% CO2.

-

Step 4: Add MTT reagent (0.5 mg/mL) or CellTiter-Glo. Incubate 4h.

-

Step 5: Read absorbance (MTT) or luminescence.

-

-

Calculation:

-

Calculate IC50 for both cell lines.

-

Resistance Factor (RF):

. -

Success Criteria: Paclitaxel RF > 100; Hemiasterlin Analogue RF < 5.

-

Protocol 3: Synthesis of Dipeptide Intermediate (B-C Coupling)

Context: Coupling tert-leucine (B) to the C-terminus amine is sterically demanding.

Reaction: N-Cbz-L-tert-Leucine + Segment C Amine

-

Reagents: N-Cbz-L-tert-Leucine (1.0 eq), Segment C Amine (1.0 eq), HATU (1.2 eq), HOAt (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

-

Step-by-Step:

-

Step 1: Dissolve N-Cbz-L-tert-Leucine and HATU/HOAt in anhydrous DMF under Nitrogen. Stir 5 min at 0°C to activate ester.

-

Step 2: Add DIPEA, followed immediately by Segment C Amine.

-

Step 3: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Step 4: Quench: Dilute with EtOAc, wash with 1N HCl (x2), Sat. NaHCO3 (x2), and Brine.

-

Step 5: Dry over MgSO4, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

-

-

Validation: 1H NMR should show distinct amide doublet (~6-8 ppm) and disappearance of the free amine signals.

Quantitative Data Summary

| Compound | Target | IC50 (KB-3-1) | IC50 (KB-8-5 MDR) | Resistance Factor (RF) | Status |

| Paclitaxel | 2.0 nM | >500 nM | >250 | Approved | |

| Hemiasterlin | 0.3 nM | 0.5 nM | ~1.7 | Natural Product | |

| HTI-286 | 1.0 nM | 1.2 nM | 1.2 | Discontinued (Ph II) | |

| E7974 | 0.8 nM | 0.8 nM | 1.0 | Phase I | |

| STRO-002 Payload | <0.1 nM | <0.1 nM | ~1.0 | Clinical (ADC) |

Table 1: Comparative potency and resistance profiles. Note the low RF for hemiasterlin analogues, indicating efficacy in MDR models.

References

-

Talpir, R., et al. (1994).[10] "Hemiasterlin and geodiamolide TA; two new cytotoxic peptides from the marine sponge Hemiasterella minor (Kirkpatrick)."[10] Tetrahedron Letters, 35(25), 4453-4456. Link

-

Andersen, R. J., et al. (1997).[10] "Total synthesis of (-)-hemiasterlin, a structurally novel tripeptide that exhibits potent cytotoxic activity."[11] Tetrahedron Letters, 38(3), 317-320.[10][11] Link

-

Loganzo, F., et al. (2003). "HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo."[3][5][12] Cancer Research, 63(8), 1838-1845.[12] Link

-

Kuznetsov, G., et al. (2009).[6][7] "Tubulin-based antimitotic mechanism of E7974, a novel analogue of the marine sponge natural product hemiasterlin."[1][4][6][7][8] Molecular Cancer Therapeutics, 8(10), 2852-2860. Link

-

Li, X., et al. (2019). "Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers." Molecular Cancer Therapeutics, 18(12). Link

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Tubulin-based antimitotic mechanism of E7974, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Total synthesis of (-)-hemiasterlin, a structurally novel tripeptide that exhibits potent cytotoxic activity | UBC Chemistry [chem.ubc.ca]

- 12. caymanchem.com [caymanchem.com]

Technical Evaluation of SPA-110: A Potent, MDR-Evasive Microtubule Destabilizer

[1]

Executive Summary & Mechanism of Action

SPA-110 (Taltobulin/HTI-286) is a synthetic analogue of the marine tripeptide hemiasterlin.[1][2][3] Unlike taxanes (which stabilize microtubules) or traditional vinca alkaloids (which are often substrates for efflux pumps), SPA-110 is a third-generation microtubule destabilizer engineered specifically to overcome P-glycoprotein (P-gp/ABCB1) mediated resistance.

Core Mechanistic Profile

-

Target:

-tubulin subunit at the Vinca-peptide binding domain (inter-dimer interface). -

Primary Effect: Inhibits tubulin polymerization, leading to the erosion of the microtubule polymer mass.[4]

-

Secondary Effect: At low nanomolar concentrations, it kinetically suppresses microtubule dynamics (treadmilling) without causing gross depolymerization, inducing mitotic block at the metaphase/anaphase transition.

-

Differentiation: SPA-110 is not a substrate for the ABCB1 transporter (P-glycoprotein), retaining potency in MDR+ phenotypes where Paclitaxel and Vincristine fail.[4]

Mechanistic Pathway Diagram

The following diagram illustrates the differential pathway of SPA-110 compared to traditional substrates in a Multidrug Resistant (MDR) context.

Figure 1: Mechanism of Action illustrating SPA-110's evasion of P-gp efflux compared to traditional antimitotics.

Validation Protocols & Experimental Methodology

To scientifically validate SPA-110 in a preclinical setting, the following self-validating protocols are recommended. These move beyond simple IC50 generation to mechanistic proof.

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system. Rationale: This distinguishes direct tubulin binders from upstream signaling inhibitors (e.g., AURK inhibitors).

-

Reagent Prep: Prepare >99% pure bovine brain tubulin (10 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

-

Baseline: Pre-warm a 96-well half-area plate to 37°C.

-

Treatment: Add SPA-110 (0.1 µM – 10 µM) or Vehicle (DMSO). Include Colchicine (5 µM) as a positive control for depolymerization and Paclitaxel (5 µM) as a negative control (stabilization).

-

Initiation: Add Tubulin master mix to wells.

-

Readout: Monitor Absorbance at 340 nm (A340) every 30 seconds for 60 minutes at 37°C.

-

Validation Criteria:

Protocol B: Differential Cytotoxicity Screen (MDR Indexing)

Objective: Confirm the "MDR-Evasive" property of SPA-110. Rationale: The ratio of IC50 in resistant vs. parental lines (Resistance Factor, RF) defines the compound's utility.

Cell Models:

-

KB-3-1: Parental Epidermoid Carcinoma (P-gp Negative).

-

KB-8-5: Colchicine-selected subline (Moderate P-gp overexpression).

-

KB-V1: Vinblastine-selected subline (High P-gp overexpression).

Workflow:

-

Seed cells (3,000/well) in 96-well plates; allow 24h attachment.

-

Treat with serial dilutions of SPA-110 vs. Paclitaxel (Comparator).

-

Incubate for 72 hours (allows for multiple cell cycles).

-

Assess viability via CellTiter-Glo (ATP) or SRB assay.

-

Calculate Resistance Factor (RF):

Protocol C: Live-Cell Microtubule Dynamics Tracking

Objective: Visualize suppression of dynamic instability at sub-cytotoxic concentrations. Method: Transfect HeLa cells with EB3-GFP (End-Binding protein 3 tracks growing plus-ends). Analysis:

-

Treat with low-dose SPA-110 (e.g., 0.5 nM).

-

Perform time-lapse confocal microscopy (1 frame/2 sec for 5 mins).

-

Key Metric: Reduction in "comet" velocity and lifetime. SPA-110 will cause EB3 comets to disappear as growth phases are suppressed.

Quantitative Performance Data

The following data summarizes the potency profile of SPA-110. Note the stability of SPA-110's potency across resistant lines compared to Paclitaxel.

| Parameter | SPA-110 (Taltobulin) | Paclitaxel (Taxol) | Vincristine |

| Binding Site | Vinca Domain (Peptide Site) | Taxane Site (Lumen) | Vinca Domain |

| Tubulin Effect | Depolymerization | Stabilization | Depolymerization |

| KB-3-1 IC50 (Parental) | 0.5 - 2.0 nM | 2.5 nM | 1.5 nM |

| KB-V1 IC50 (MDR+++) | 2.5 - 5.0 nM | >1,000 nM | >500 nM |

| Resistance Factor (RF) | ~1.0 - 2.5 (Negligible) | >400 (High) | >300 (High) |

| Solubility | High (Water soluble salts) | Low (Requires Cremophor) | Moderate |

Data derived from comparative analysis of Hemiasterlin analogues (Loganzo et al., 2003).[10]

Experimental Workflow Visualization

This workflow outlines the critical path for validating SPA-110 in a new cancer indication.

Figure 2: Step-by-step validation workflow for SPA-110 characterization.

References

The following authoritative sources provide the foundational data for SPA-110 (Taltobulin/HTI-286) and the methodologies described above.

-

Loganzo, F., et al. (2003). HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo.[1] Cancer Research.[5][11]

-

Zask, A., et al. (2004).Synthesis and biological activity of analogues of the antimitotic marine peptide hemiasterlin. Journal of Medicinal Chemistry.

-

Poruchynsky, M. S., et al. (2004). Actions of the novel antimitotic agent Taltobulin (HTI-286) on microtubule dynamics.[4] Molecular Cancer Therapeutics.[5]

-

Nieman, J. A., et al. (2003).Synthesis and Antimitotic/Cytotoxic Activity of Hemiasterlin Analogues.

-

Dumontet, C., & Jordan, M. A. (2010).Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery. (Review of mechanism classes).

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

From Reef to Reagent: Investigating the Marine Origins of HTI-286 (Taltobulin)

Executive Summary

HTI-286 (Taltobulin) represents a paradigmatic success in marine natural product discovery, originating from the bioactive tripeptide Hemiasterlin . Originally isolated from marine sponges such as Hemiasterella minor and Cymbastela sp., Hemiasterlin demonstrated potent antimitotic activity but suffered from the classic supply constraints of marine metabolites. HTI-286 was developed as a synthetic analogue to overcome these supply issues while retaining the parent compound's unique ability to evade P-glycoprotein (P-gp) efflux pumps—a common resistance mechanism against traditional taxanes and vinca alkaloids.

This technical guide reconstructs the investigative pipeline, from the taxonomic identification of the source sponge to the bioassay-guided isolation of the natural precursor, and finally, the mechanistic validation of the synthetic lead.

Part 1: The Marine Source (The Discovery)

The investigation begins in the benthic ecosystems of the Indo-Pacific and South Africa. The "origin" of HTI-286 is not a single event but a convergent discovery involving multiple sponge genera.

Target Taxonomy & Ecology

-

Primary Source: Hemiasterella minor (Class: Demospongiae, Order: Tetractinellida).

-

Secondary Sources: Cymbastela sp., Auletta sp., and Siphonochalina sp.[1][2]

-

Ecological Context: These sponges are sessile invertebrates found in tropical reef environments (e.g., Papua New Guinea, South Africa). The production of cytotoxic peptides like Hemiasterlin is an evolutionary chemical defense against predation and biofouling.

Protocol 1: Field Collection & Preservation

-

Objective: To harvest sponge biomass while preserving the chemical integrity of unstable secondary metabolites.

-

Methodology:

-

Collection: Samples are collected via SCUBA at depths of 10–30m.

-

In-situ Preservation: Samples must be immediately frozen (-20°C) or immersed in ethanol/methanol upon surfacing to halt enzymatic degradation.

-

Voucher Specimen: A 2cm³ fragment is preserved in 70% EtOH for taxonomic identification (spicule analysis).

-

Part 2: Isolation & Structural Elucidation[1]

The transition from a crude sponge extract to a pure chemical entity requires a Bioassay-Guided Fractionation workflow. This method relies on iterative testing of fractions to track the bioactive signal (cytotoxicity) down to the single active molecule.

Workflow Visualization: Bioassay-Guided Fractionation

The following diagram outlines the logical flow from raw biomass to the isolation of Hemiasterlin (the natural precursor).

Caption: Figure 1. Bioassay-guided fractionation workflow for isolating Hemiasterlin from marine sponge biomass.

Technical Insight: The Extraction Logic

-

Crude Extraction: The sponge is lyophilized and extracted with MeOH:DCM (1:1). This broad-polarity solvent mixture captures both polar peptides and non-polar lipids.

-

Partitioning: The crude extract is partitioned between water and organic solvents (Hexane

CCl -

Purification: Reverse-phase HPLC (C18 column) is critical. Hemiasterlin elutes using an Acetonitrile:Water gradient.

Part 3: The Pivot to HTI-286 (Lead Optimization)

While Hemiasterlin is potent, it is not a viable drug due to scarcity (mg yields from kg of sponge) and structural complexity . HTI-286 was engineered to solve these problems.

Comparative Analysis: Natural vs. Synthetic

The table below highlights why the pivot to HTI-286 was necessary for clinical development.

| Feature | Hemiasterlin (Natural Product) | HTI-286 (Synthetic Analogue) |

| Source | Hemiasterella minor (Sponge) | Total Chemical Synthesis |

| Supply Chain | Ecological harvest (Unsustainable) | Scalable GMP Synthesis |

| Structure | Complex tripeptide | Simplified tripeptide analogue |

| Potency (IC50) | ~0.1 - 0.5 nM (Highly Potent) | ~2.5 nM (Retains High Potency) |

| MDR Evasion | Moderate | Superior (Low P-gp affinity) |

| Metabolic Stability | Low (Peptide bonds) | Optimized (N-methylation) |

Structural Modification (SAR)

Researchers identified that the N-terminal region of Hemiasterlin could be simplified without losing tubulin-binding affinity. HTI-286 replaces the complex indole moiety of the natural product with a simpler phenyl group, facilitating large-scale synthesis while maintaining the "Vinca-domain" binding capability.

Part 4: Mechanism of Action (The Science)

HTI-286 functions as a microtubule destabilizing agent .[3][4] Unlike Taxol (which stabilizes microtubules), HTI-286 binds to the Vinca peptide site at the interface of

Pathway Visualization: Mechanism of Action

This diagram illustrates the cellular cascade triggered by HTI-286, leading to cancer cell death.

Caption: Figure 2.[4][5] Mechanism of action of HTI-286, illustrating tubulin binding and subsequent apoptotic cascade.[3][4]

Key Differentiator: P-glycoprotein Evasion

A critical advantage of HTI-286 over Vincristine or Paclitaxel is its low affinity for P-glycoprotein (P-gp) .[3] P-gp is an efflux pump often overexpressed in resistant tumors (MDR phenotype). HTI-286 bypasses this pump, remaining inside the cell to exert its cytotoxic effect.

Part 5: Detailed Experimental Protocols

To validate the presence of Hemiasterlin-like activity or to test HTI-286, the following self-validating protocols are standard.

Protocol 2: Tubulin Polymerization Assay (Turbidimetry)

-

Purpose: To quantify the ability of HTI-286 to inhibit microtubule assembly in a cell-free system.

-

Principle: Polymerized microtubules scatter light. Absorbance at 340nm correlates with polymer mass. Inhibition results in a flat absorbance curve.

Reagents:

-

Purified Tubulin (>99% pure, bovine brain source).

-

GTP (Guanosine triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Step-by-Step:

-

Preparation: Dilute HTI-286 to varying concentrations (e.g., 0.1 µM – 10 µM) in PEM buffer. Include a vehicle control (DMSO) and a positive control (Vincristine).

-

Mixture: Mix tubulin (final conc. 10–20 µM) with GTP (1 mM) and the drug on ice.

-

Initiation: Transfer to a pre-warmed (37°C) spectrophotometer cuvette to initiate polymerization.

-

Measurement: Monitor Absorbance (340nm) every 30 seconds for 30–60 minutes.

-

Validation:

Protocol 3: Cytotoxicity Assay (MDR Validation)

-

Purpose: To confirm efficacy against Multi-Drug Resistant (MDR) cell lines.

-

Cell Lines:

-

KB-3-1: Parental (Sensitive).

-

KB-8-5: P-gp overexpressing (Resistant to Taxol).

-

Step-by-Step:

-

Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

-

Treatment: Add HTI-286 in serial dilutions. Treat parallel plates with Paclitaxel (Control).

-

Incubation: Incubate for 72h at 37°C.

-

Readout: Add MTT or Alamar Blue reagent. Measure absorbance/fluorescence.

-

Calculation: Calculate IC50.

-

Success Criteria: HTI-286 should have a Resistance Factor (IC50 Resistant / IC50 Sensitive) of < 2.0, whereas Paclitaxel will have a factor > 100.

-

References

-

Loganzo, F., et al. (2003). HTI-286, a Synthetic Analogue of the Tripeptide Hemiasterlin, Is a Potent Antimicrotubule Agent that Circumvents P-Glycoprotein-mediated Resistance in Vitro and in Vivo. Cancer Research.[4] Link

-

Talpir, R., et al. (1994). Hemiasterlin and Hemiasterlin A: Novel cytotoxic peptides from the sponge Hemiasterella minor. Tetrahedron Letters. Link

-

Gamble, W. R., et al. (1999). Cytotoxic and tubulin-interactive hemiasterlins from Auletta sp. and Siphonochalina spp.[1][2] sponges. Bioorganic & Medicinal Chemistry. Link

-

Nieman, J. A., et al. (2003). Synthesis and Antitumor Activity of Hemiasterlin Analogues. Journal of Natural Products. Link

-

Wyeth / Pfizer Clinical Data. (2008). Intravesical chemotherapy of high-grade bladder cancer with HTI-286.[7] Clinical Cancer Research. Link

Sources

- 1. datapdf.com [datapdf.com]

- 2. Cytotoxic and tubulin-interactive hemiasterlins from Auletta sp. and Siphonochalina spp. sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Recent Approaches to the Identification of Novel Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intravesical chemotherapy of high-grade bladder cancer with HTI-286, a synthetic analogue of the marine sponge product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of novel hemiasterlin compounds

Topic: Pharmacological Profile of Novel Hemiasterlin Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hemiasterlins represent a distinct class of tripeptide antimitotic agents originally isolated from the marine sponge Hemiasterella minor. Unlike traditional microtubule-targeting agents (MTAs) such as taxanes or vinca alkaloids, novel hemiasterlin analogs—most notably HTI-286 (Taltobulin) and the antibody-drug conjugate (ADC) payload SC209 —exhibit a unique pharmacological profile characterized by potent tubulin destabilization and, critically, a lack of susceptibility to P-glycoprotein (P-gp) mediated efflux. This guide dissects the pharmacological mechanisms, structural-activity relationships (SAR), and experimental validation protocols for these compounds, positioning them as vital tools for overcoming multidrug resistance (MDR) in oncology.

Structural Basis and Mechanism of Action (MOA)

The Hemiasterlin Scaffold

Natural hemiasterlin is a tripeptide composed of three highly modified amino acids:

-

N-terminus:

-tetramethyl-tryptophan (or similar bulky hydrophobic residue). -

Core: A unique amino acid, typically involving a

-dimethyl moiety. -

C-terminus: A homo-isoleucine derivative (or similar) often ending in a carboxylic acid or modified amide.

Synthetic optimization (e.g., HTI-286) focuses on the N-terminal modifications to improve stability and solubility while retaining the core pharmacophore required for tubulin interaction.

Binding Kinetics and The Vinca-Peptide Domain

Hemiasterlins bind to the Vinca-peptide site at the interface of

-

Depolymerization: Hemiasterlins prevent the polymerization of tubulin dimers into microtubules, leading to the dissolution of the mitotic spindle.

-

Competitive Inhibition: They competitively inhibit the binding of dolastatin-10 and phomopsin A but inhibit vinblastine binding non-competitively, suggesting a unique sub-site occupancy.

-

Signaling Cascade: The disruption of microtubule dynamics triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged mitotic arrest (prometaphase/metaphase) and subsequent apoptosis via Bcl-2 phosphorylation and caspase-3 activation.

Visualization: Hemiasterlin Signaling Pathway

Caption: Figure 1.[1] Mechanism of Action for Hemiasterlin compounds. Binding to the Vinca-peptide site triggers a cascade leading to mitotic catastrophe.

Pharmacological Profiling: The MDR Advantage

The critical differentiator for hemiasterlin analogs is their efficacy in Multidrug-Resistant (MDR) phenotypes.

Cytotoxicity and Resistance Profiles

Standard MTAs like Paclitaxel and Vinblastine are substrates for the P-gp efflux pump (encoded by ABCB1). Hemiasterlin analogs are poor substrates for these transporters.

Table 1: Comparative Cytotoxicity (IC50 nM) Data synthesized from preclinical evaluations of HTI-286.

| Cell Line | Phenotype | Paclitaxel IC50 (nM) | HTI-286 IC50 (nM) | Resistance Factor (HTI-286) |

| KB-3-1 | Parental (Sensitive) | 2.0 | 1.0 | 1.0 |

| KB-8-5 | Mod. MDR (P-gp+) | 55.0 | 1.2 | 1.2 (Low) |

| KB-V1 | High MDR (P-gp++) | >1000 | 2.5 | 2.5 (Low) |

| MCF-7 | Breast Cancer | 3.5 | 0.6 | - |

Key Insight: The Resistance Factor (RF) for HTI-286 remains close to 1.0 even in highly resistant lines, whereas Paclitaxel shows an RF >500. This confirms that hemiasterlin analogs bypass P-gp efflux mechanisms.

Novel Applications: ADC Payloads

Recent developments utilize hemiasterlins as "warheads" in Antibody-Drug Conjugates (ADCs).[2]

-

Application: Used in STRO-002 (targeting Folate Receptor Alpha).[2][3]

-

Rationale: The high potency (pM to low nM range) and ability to kill MDR+ cells make them ideal for delivering toxic payloads directly to resistant tumors via receptor-mediated endocytosis.

Experimental Protocols

To validate the pharmacological profile of a novel hemiasterlin analog, two core experiments are required: Turbidimetric Tubulin Assembly (to confirm MOA) and Differential Cytotoxicity Screening (to confirm MDR efficacy).

Protocol A: Turbidimetric Tubulin Polymerization Assay

Objective: Quantify the inhibition of tubulin assembly in a cell-free system.

Reagents:

-

Purified Tubulin (>99% pure, bovine brain source).

-

GTP (Guanoisine triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Glycerol (enhances nucleation).

Step-by-Step Methodology:

-

Preparation: Prepare a 4 mg/mL tubulin stock in PEM buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

-

Baseline Calibration: Pre-warm a UV-spectrophotometer (equipped with a temperature controller) to 37°C. Set absorbance wavelength to 340 nm .

-

Compound Addition: Add the test compound (dissolved in DMSO) to the cuvette. Include a DMSO-only control (Vehicle) and a Colchicine/Vinblastine control (Positive Control).

-

Note: Keep final DMSO concentration <1% to avoid solvent effects.

-

-

Initiation: Add the cold tubulin mixture to the pre-warmed cuvette.

-

Measurement: Immediately monitor Absorbance (A340) every 30 seconds for 45–60 minutes.

-

Analysis:

-

Polymerization Phase: The vehicle control will show a sigmoidal increase in absorbance (polymer formation).

-

Inhibition: Effective hemiasterlin analogs will show a flat line or significantly reduced slope (Vmax) compared to control.

-

Calculate IC50: Plot the % inhibition of the maximum polymerization rate against log[concentration].

-

Protocol B: Differential Cytotoxicity Screening (MDR Confirmation)

Objective: Verify the lack of cross-resistance in P-gp overexpressing cells.

Workflow Visualization:

Caption: Figure 2. Differential Screening Workflow. Comparing IC50 values between parental and MDR lines is critical for validating hemiasterlin candidates.

Methodology:

-

Seeding: Seed KB-3-1 and KB-V1 cells in 96-well plates (approx. 3,000 cells/well). Allow attachment for 24 hours.

-

Treatment: Treat cells with serial dilutions of the hemiasterlin analog (e.g., 0.01 nM to 100 nM). Run Paclitaxel in parallel as a reference for P-gp susceptibility.

-

Incubation: Incubate for 72 hours.

-

Detection: Add MTS reagent or ATP-based luminescent substrate (e.g., CellTiter-Glo).

-

Calculation: Determine the Resistance Factor (RF).

-

Criteria: An RF < 5.0 indicates the compound is likely not a P-gp substrate. (Hemiasterlins typically show RF ~1-3).

-

References

-

Loganzo, F., et al. (2003). "HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo."[4][5] Cancer Research.

-

Nieman, J. A., et al. (2003). "Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues." Journal of Natural Products.

-

Ravi, M., Zask, A., & Rush, T. S. (2005).[6] "Structure-based identification of the binding site for the hemiasterlin analogue HTI-286 on tubulin." Biochemistry.

-

Li, X., et al. (2019).[7] "Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers."[3] Molecular Cancer Therapeutics.

-

Zask, A., et al. (2005).[6] "Hybrids of the hemiasterlin analogue taltobulin and the dolastatins are potent antimicrotubule agents." Journal of the American Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based identification of the binding site for the hemiasterlin analogue HTI-286 on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Hti-286 (Taltobulin) – Mechanism, Efficacy, and Experimental Protocols for Mitotic Arrest Induction

Executive Summary: The Hemiasterlin Advantage

Hti-286 (Taltobulin) represents a pivotal evolution in antimicrotubule therapeutics. Unlike first-generation taxanes (e.g., paclitaxel) or vinca alkaloids, Hti-286 is a fully synthetic analogue of the marine sponge tripeptide hemiasterlin .[1] Its primary value proposition in oncology research lies in its ability to circumvent P-glycoprotein (P-gp/MDR1) mediated multidrug resistance (MDR).

While traditional agents are substrates for the P-gp efflux pump, Hti-286 structurally evades this transport mechanism, maintaining nanomolar potency in MDR+ phenotypes. This guide details the mechanistic grounding of Hti-286, provides validated protocols for assessing its induction of mitotic arrest, and offers a framework for interpreting efficacy data in resistant tumor models.

Mechanistic Profile: The Vinca-Peptide Site Interaction[2][3][4][5]

To deploy Hti-286 effectively, one must understand its specific binding modality. Hti-286 does not bind to the Taxane site.[1][2] Instead, it targets the Vinca-peptide site on the

Molecular Cascade

-

Binding: Hti-286 binds to the interface between

- and -

Depolymerization: Unlike taxanes (which stabilize microtubules), Hti-286 inhibits tubulin polymerization and destabilizes existing microtubules.

-

Spindle Disruption: The loss of microtubule tension activates the Spindle Assembly Checkpoint (SAC).

-

Mitotic Arrest: Cells arrest in the prometaphase/metaphase transition (G2/M phase).

-

Apoptotic Trigger: Prolonged arrest leads to phosphorylation of Bcl-2 family proteins, Caspase-3 activation, and subsequent apoptosis.

Visualization: Signaling Pathway & MOA

The following diagram illustrates the downstream effects of Hti-286 binding compared to Taxanes.

Figure 1: Hti-286 Mechanism of Action.[1][3][4][2][5][6][7][8][9][10] The compound inhibits polymerization via the Vinca site, triggering the Spindle Assembly Checkpoint.

The MDR Advantage: Overcoming Resistance

The critical differentiator for Hti-286 is its efficacy in MDR1 (P-gp) overexpressing cells .

-

Taxanes/Vinca Alkaloids: High affinity for P-gp drug efflux pumps. In resistant cells (e.g., KB-8-5), intracellular concentration drops below the therapeutic threshold.

-

Hti-286: Poor substrate for P-gp.[1][3][2][5][6] Intracellular accumulation remains high, leading to cytotoxicity profiles almost identical to parental (sensitive) lines.

Comparative Efficacy Data (IC50)

The following table summarizes the potency retention of Hti-286 in resistant cell lines compared to Paclitaxel.

| Cell Line | Phenotype | Resistance Mechanism | Paclitaxel IC50 (nM) | Hti-286 IC50 (nM) | Fold Resistance (Hti-286) |

| KB-3-1 | Parental | None | 3.5 | 2.0 | 1.0 (Baseline) |

| KB-8-5 | Resistant | P-gp Overexpression | 280.0 | 2.4 | 1.2 (Negligible) |

| KB-V1 | Highly Resistant | High P-gp | >1000 | 3.1 | 1.5 (Negligible) |

| 1A9 | Parental | None | 2.1 | 1.8 | 1.0 |

Data synthesized from Loganzo et al. (2003) and Poruchynsky et al. (2004).

Experimental Workflow 1: In Vitro Tubulin Polymerization Assay

Objective: Validate Hti-286 as a direct inhibitor of tubulin assembly (distinct from stabilizing agents like Paclitaxel).[3][2][5]

Reagents & Equipment[11]

-

Purified Tubulin: >99% pure bovine brain tubulin (lyophilized).

-

GTP Stock: 100 mM (Guanylyl-imidodiphosphate).

-

Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Detection: Spectrophotometer capable of kinetic reading at 340 nm, heated to 37°C.[9]

Protocol

-

Preparation: Resuspend tubulin to 3.0 mg/mL in ice-cold PEM buffer containing 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

-

Compound Addition:

-

Control: Add 1% DMSO.

-

Test: Add Hti-286 (Final concentration 5 µM).

-

Reference (Inhibitor): Nocodazole or Vinblastine (5 µM).

-

Reference (Stabilizer): Paclitaxel (5 µM).

-

-

Incubation: Transfer 100 µL of reaction mix to a pre-chilled 96-well half-area plate.

-

Measurement:

-

Place plate in spectrophotometer pre-warmed to 37°C.

-

Measure Absorbance (OD340) every 30 seconds for 60 minutes.

-

Interpretation

-

Normal Polymerization (Control): Sigmoidal curve reaching a steady state OD ~0.2–0.3.

-

Hti-286 Treated: Flat line or minimal increase in OD. This confirms inhibition of assembly.

-

Paclitaxel Treated: Rapid, immediate increase in OD (hyper-polymerization).

Experimental Workflow 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify the percentage of cells arrested in the G2/M phase.

Protocol

-

Seeding: Seed tumor cells (e.g., KB-3-1) at

cells/well in 6-well plates. Allow attachment for 24 hours. -

Treatment: Treat with Hti-286 at

and -

Harvesting:

-

Collect media (contains floating apoptotic cells).

-

Trypsinize adherent cells.

-

Combine floating and adherent fractions.

-

-

Fixation:

-

Staining:

-

Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto™ or CytoFLEX). Record 10,000 events. Use Linear scale for FL2-A (PI).

Gating Strategy & Expected Results

-

Gating: Gate on single cells (FL2-W vs FL2-A) to exclude doublets.

-

Result:

-

G0/G1 Peak (2N): Dominant in untreated cells.

-

G2/M Peak (4N): Hti-286 treatment causes a massive shift to the 4N peak (often >60% population).

-

Sub-G1 Peak (<2N): Indicates apoptotic fragmentation (late stage).

-

Visualization: Experimental Logic Flow

Figure 2: Step-by-step workflow for validating mitotic arrest via Propidium Iodide flow cytometry.

References

-

Loganzo, F. et al. (2003). "HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo."[3][2][5] Cancer Research.[2]

-

Poruchynsky, M. S. et al. (2004). "Tumor cells resistant to a microtubule-depolymerizing hemiasterlin analogue, HTI-286, have mutations in alpha- or beta-tubulin and increased microtubule stability."[6] Biochemistry.

-

Niu, S. J. et al. (2011). "Structural basis for the binding of hemiasterlin derivatives to the vinca peptide site in tubulin." Molecular Cancer Therapeutics.[7]

-

Zask, A. et al. (2004). "Total synthesis and biological evaluation of the antimicrotubule agents (+)-hemiasterlin, (+)-criamide A, and analogues." Journal of Medicinal Chemistry.

Sources

- 1. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Cells resistant to HTI-286 do not overexpress P-glycoprotein but have reduced drug accumulation and a point mutation in alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor cells resistant to a microtubule-depolymerizing hemiasterlin analogue, HTI-286, have mutations in alpha- or beta-tubulin and increased microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. Comprehensive Analysis of Binding Sites in Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow Cytometry Protocol [sigmaaldrich.com]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note and Protocol: In Vitro Cell Proliferation Assay for Hti-286

A Senior Application Scientist's Guide to Characterizing a Potent Antimicrotubule Agent

Introduction: Hti-286 - A Novel Microtubule-Targeting Agent

Hti-286 is a synthetic analog of the natural marine product hemiasterlin, which has emerged as a promising anti-cancer agent.[1][2][3] Mechanistically, Hti-286 functions as a potent inhibitor of tubulin polymerization.[1][2][3] By binding to the Vinca-peptide site on tubulin, it disrupts the dynamic instability of microtubules, leading to cell cycle arrest in the G2-M phase, and ultimately, apoptosis.[1][4] A key feature of Hti-286 is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to other tubulin-binding agents like taxanes and Vinca alkaloids.[1][2][5] This makes Hti-286 a valuable candidate for treating tumors that have developed resistance to conventional chemotherapies.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute an in vitro cell proliferation assay to determine the potency (e.g., IC50 value) of Hti-286 against various cancer cell lines.

Understanding the "Why": The Rationale Behind the Assay Design

The primary goal of this assay is to quantify the dose-dependent inhibitory effect of Hti-286 on the proliferation of cancer cells. The choice of a cell-based proliferation assay is critical as it provides a functional readout of the compound's biological activity in a cellular context.[6][7][8] Several methods can be employed to measure cell proliferation, including those that assess metabolic activity (e.g., MTT, MTS, WST-1 assays) or DNA synthesis (e.g., BrdU incorporation assay).[6][9][10][11]

For this protocol, we will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a widely used, reliable, and cost-effective colorimetric method.[9] The principle of the MTT assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[12] The amount of formazan produced is directly proportional to the number of viable cells, thus providing a quantitative measure of cell proliferation.[12]

Signaling Pathway and Experimental Workflow

To visually conceptualize the mechanism of Hti-286 and the experimental process, the following diagrams are provided.

Caption: Mechanism of action of Hti-286 in cancer cells.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]

- 7. researchgate.net [researchgate.net]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. atcc.org [atcc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

Determining the Effective Concentration of Hti-286 in Breast Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for determining the effective concentration of Hti-286, a potent synthetic antimicrotubule agent, in various breast cancer cell lines. This guide is designed to provide not just procedural steps, but also the scientific rationale behind the experimental design, enabling researchers to generate robust and reliable data for preclinical drug development.

Introduction: Hti-286 - A Powerful Tool Against Cancer

Hti-286 is a synthetic analogue of hemiasterlin, a natural tripeptide isolated from marine sponges.[1][2][3] As a potent inhibitor of tubulin polymerization, Hti-286 disrupts the formation and function of microtubules, essential components of the cellular cytoskeleton.[1][2][3] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2]

A significant advantage of Hti-286 is its ability to circumvent multidrug resistance mediated by P-glycoprotein (P-gp), a common mechanism of resistance to other microtubule-targeting agents like paclitaxel and vincristine.[1][2] Preclinical studies have demonstrated the potent in vitro and in vivo efficacy of Hti-286 against a wide range of human tumor cell lines, including those derived from breast cancer.[1][4] Across a panel of 18 different human tumor cell lines, Hti-286 exhibited a mean IC50 (half-maximal inhibitory concentration) of approximately 2.5 nM.[2][3]

This application note will guide researchers through the process of determining the specific IC50 of Hti-286 in their breast cancer cell lines of interest, a critical first step in evaluating its therapeutic potential.

Mechanism of Action: Disrupting the Cellular Scaffolding

The primary molecular target of Hti-286 is tubulin, the protein subunit of microtubules. By binding to the Vinca domain of β-tubulin, Hti-286 inhibits its polymerization into microtubules.[3] This has profound consequences for the cell, particularly during mitosis.

Figure 1. Simplified workflow of Hti-286's mechanism of action.

The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1] This sustained mitotic arrest activates the intrinsic apoptotic pathway. Key events in this pathway include the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, and the subsequent activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Figure 2. Apoptotic signaling cascade induced by Hti-286.

Experimental Design: Determining the IC50

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. For anti-cancer drugs, this is typically the concentration that reduces the viability of a cancer cell population by 50%. Determining the IC50 is a fundamental step in characterizing the potency of a new compound.

Selecting Breast Cancer Cell Lines

The choice of cell lines is critical and should reflect the heterogeneity of breast cancer. It is recommended to use a panel of well-characterized cell lines representing different molecular subtypes:

-

Luminal A (ER+/PR+, HER2-): e.g., MCF-7, T-47D

-

Triple-Negative (ER-, PR-, HER2-): e.g., MDA-MB-231, Hs578T

-

HER2-Positive (HER2+): e.g., SK-BR-3, BT-474

Including cell lines with known resistance mechanisms (e.g., P-gp overexpression) can also provide valuable insights into the compound's efficacy spectrum.

Preparing Hti-286 Stock Solutions

-

Solvent: Hti-286 is soluble in dimethyl sulfoxide (DMSO). For in vitro studies, it is recommended to prepare a high-concentration stock solution, for example, at 1 or 10 mM in 100% DMSO.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocols for Determining Cell Viability

Several robust and reliable methods are available to assess cell viability. The choice of assay can depend on the cell line, laboratory equipment, and throughput requirements. Below are detailed protocols for three commonly used assays.

Figure 3. General experimental workflow for IC50 determination.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of Hti-286 in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 using non-linear regression analysis.

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

Protocol:

-

Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10% TCA) and incubate for 1 hour at 4°C.

-

Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: As with the MTT assay, calculate the percentage of cell viability and determine the IC50 from the dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.

Protocol:

-

Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

-

Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability based on the luminescence signal relative to the vehicle control and determine the IC50.

Data Interpretation and Comparative Analysis

The IC50 value of Hti-286 will likely be in the low nanomolar range. It is highly recommended to perform these experiments alongside other well-characterized microtubule inhibitors to provide context for the potency of Hti-286.

Table 1: Example IC50 Values of Microtubule Inhibitors in Breast Cancer Cell Lines (Literature-Derived)

| Cell Line | Molecular Subtype | Hti-286 IC50 (nM) | Paclitaxel IC50 (nM) | Vincristine IC50 (nM) |

| MCF-7 | Luminal A | ~2.5 (mean) | ~3 - 20 | ~7,000 |

| MDA-MB-231 | Triple-Negative | ~2.5 (mean) | ~3 - 15.8 | Data not readily available |

| SK-BR-3 | HER2-Positive | ~2.5 (mean) | ~4,000 | Data not readily available |

Note: The IC50 value for Hti-286 is a mean value across 18 human tumor cell lines.[2][3] Specific IC50 values for each breast cancer cell line should be determined experimentally. The IC50 values for paclitaxel and vincristine are compiled from various literature sources and can vary depending on experimental conditions.

Downstream Analysis: Confirming the Mechanism of Action

To further validate the mechanism of action of Hti-286, researchers can perform downstream analyses such as western blotting to detect key apoptotic markers.

Protocol for Western Blotting:

-

Cell Treatment: Treat breast cancer cells with Hti-286 at concentrations around the determined IC50 for 24-48 hours.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins:

-

Cleaved Caspase-3: A key executioner caspase.

-

Phospho-Bcl-2: To assess the inactivation of this anti-apoptotic protein.

-

Bax and Bcl-2: To determine the ratio of pro- to anti-apoptotic proteins.

-

PARP: Look for the cleaved fragment of PARP, a substrate of activated caspase-3.

-

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

An increase in cleaved caspase-3, phospho-Bcl-2, and the Bax/Bcl-2 ratio, along with the appearance of cleaved PARP, will confirm that Hti-286 induces apoptosis through the intrinsic pathway.

Conclusion

Determining the effective concentration of Hti-286 is a crucial step in its preclinical evaluation as a potential therapeutic for breast cancer. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can generate high-quality, reproducible data. The potent, multi-faceted mechanism of action of Hti-286, particularly its ability to overcome common resistance mechanisms, makes it a promising candidate for further investigation in the fight against breast cancer.

References

- Loganzo, F., et al. (2003). HTI-286, a Synthetic Analogue of the Tripeptide Hemiasterlin, Is a Potent Antimicrotubule Agent that Circumvents P-Glycoprotein-mediated Resistance in Vitro and in Vivo. Cancer Research, 63(8), 1838-1845.

-

Loganzo, F., et al. (2003). HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. PubMed. Available at: [Link]

-

Loganzo, F., et al. (2003). HTI-286, a Synthetic Analogue of the Tripeptide Hemiasterlin, Is a Potent Antimicrotubule Agent that Circumvents P-Glycoprotein-mediated Resistance in Vitro and in Vivo. American Association for Cancer Research. Available at: [Link]

- Butts, C. A., et al. (2005). Phase I and pharmacokinetic study of HTI-286, a synthetic analogue of the tripeptide hemiasterlin, in patients with solid tumors. Clinical Cancer Research, 11(22), 8147-8154.

Sources

- 1. researchgate.net [researchgate.net]

- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. aacrjournals.org [aacrjournals.org]

Application Note: Multi-Parametric Assessment of Apoptosis Induced by SPA-110

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9]

The Challenge of SPA-110 Characterization

SPA-110 is a novel therapeutic agent (putative peptide antagonist/cytotoxic compound) exhibiting potent anti-tumor activity. Preliminary data suggests a dual mechanism of action: at high concentrations, SPA-class compounds often exhibit direct membrane destabilization (carpet-like mechanism), while at therapeutic concentrations, they trigger regulated cell death (apoptosis).

The critical challenge in assessing SPA-110 is distinguishing bona fide apoptosis (caspase-dependent, immunologically silent) from accidental necrosis (membrane rupture, inflammatory). A single-endpoint assay is insufficient. This protocol outlines a multi-parametric flow cytometry and luminescence workflow to definitively validate the apoptotic efficacy of SPA-110.

Biological Rationale

To confirm SPA-110 induced apoptosis, we must validate three distinct cellular events:

-

Membrane Asymmetry: Translocation of Phosphatidylserine (PS) to the outer leaflet (Early Apoptosis).

-

Mitochondrial Dysfunction: Loss of mitochondrial membrane potential (

) via the intrinsic pathway. -

Proteolytic Cascade: Activation of executioner Caspases-3/7.

Experimental Design Strategy

"The Golden Matrix": Time vs. Concentration Many researchers fail because they select a single time point. SPA-110 kinetics are dose-dependent.

-

High Dose (>IC80): Likely induces rapid necrosis within 2–4 hours.

-

Therapeutic Dose (IC50): Likely induces apoptosis peaking at 12–24 hours.

Recommended Matrix:

| Variable | Conditions | Rationale |

|---|---|---|

| Concentration | Vehicle, 0.5x IC50, 1x IC50, 2x IC50, 10x IC50 | Covers the therapeutic window and toxicity threshold. |

| Time Points | 4h, 12h, 24h, 48h | 4h captures primary necrosis; 12-24h captures peak apoptosis. |

| Controls | Staurosporine (Pos), Untreated (Neg) | Validates assay performance. |

Detailed Protocols

Protocol A: Phosphatidylserine Exposure (Annexin V / PI)

Gold Standard for distinguishing Early Apoptosis vs. Late Apoptosis/Necrosis.

Reagents:

-

Annexin V-FITC conjugate.

-

Propidium Iodide (PI) staining solution (50 µg/mL).

-

1X Annexin Binding Buffer (HEPES-based, requires Ca2+).

Workflow:

-

Seeding: Seed target cells (e.g., HeLa, CHO, or U937) at

cells/well in 6-well plates. Adhere overnight. -

Treatment: Treat with SPA-110 concentration matrix (see Section 2). Include Staurosporine (1 µM) as a positive control.

-

Harvesting (Critical Step):

-

Collect supernatant (floating dead cells).

-

Wash adherent cells with PBS (Ca2+/Mg2+ free).

-

Trypsinize gently (avoid over-digestion which cleaves PS receptors).

-

Combine floating and adherent fractions.

-

-

Washing: Centrifuge at 300 x g for 5 min. Wash 1x with cold PBS.

-

Staining:

-

Resuspend pellet in 100 µL 1X Annexin Binding Buffer .

-

Add 5 µL Annexin V-FITC and 5 µL PI.

-

Incubate 15 min at RT in the dark.

-

-

Acquisition: Add 400 µL Binding Buffer and analyze immediately on Flow Cytometer (488 nm excitation).

Interpretation:

-

Q4 (Annexin-/PI-): Viable.

-

Q3 (Annexin+/PI-): Early Apoptosis (The specific signature of SPA-110 efficacy).

-

Q2 (Annexin+/PI+): Late Apoptosis / Secondary Necrosis.

-

Q1 (Annexin-/PI+): Primary Necrosis (Indicates toxicity/membrane lysis).

Protocol B: Caspase-3/7 Activation (Luminescence)

Confirms the mechanism is enzymatic and regulated, not just physical membrane disruption.

Reagents:

-

Caspase-Glo® 3/7 Reagent (Promega) or equivalent DEVD-aminoluciferin substrate.

Workflow:

-

Seeding: Seed cells in white-walled 96-well plates (

cells/well). -

Treatment: Add SPA-110 (100 µL volume). Incubate for 12h and 24h.

-

Reagent Prep: Equilibrate Caspase-Glo reagent to RT.

-

Lysis/Reaction: Add 100 µL of Caspase-Glo reagent directly to the wells (1:1 ratio).

-

Incubation: Shake plate at 300 rpm for 30 sec. Incubate 1 hour at RT protected from light.

-

Read: Measure Luminescence (RLU) on a plate reader.

Validation Check: If Annexin V is positive but Caspase-3/7 is negative, SPA-110 may be inducing Caspase-independent cell death (CICD) or necroptosis.

Protocol C: Mitochondrial Membrane Potential ( )

Determines if SPA-110 acts via the Intrinsic Pathway.

Reagents:

-

JC-1 Dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).

Workflow:

-

Treat cells with SPA-110 for 6–12 hours (early event).

-

Add JC-1 (2 µM final concentration) for 30 min at 37°C.

-

Wash 2x with PBS.

-

Flow Cytometry: Measure fluorescence.

-

Healthy Mitochondria: Form J-aggregates (Red fluorescence, ~590 nm).

-

Apoptotic Mitochondria: Dye remains monomeric (Green fluorescence, ~529 nm).

-

-

Calculation: A decrease in the Red/Green ratio indicates mitochondrial depolarization.

Visualization: SPA-110 Mechanism of Action

The following diagram illustrates the decision logic and signaling pathway activated by SPA-110, distinguishing between therapeutic apoptosis and off-target necrosis.

Figure 1: Decision tree distinguishing SPA-110 induced Apoptosis (Green path) from high-dose Necrosis (Red path).

Data Analysis & Expected Results

Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| High PI / Low Annexin (Q1) | Primary Necrosis / Cell Lysis | Reduce SPA-110 concentration; check pH of treatment buffer. |

| No Caspase Activity but Annexin+ | Caspase-Independent Death | Test for AIF release or Necroptosis (add Necrostatin-1). |

| High Background Fluorescence | Autofluorescence | SPA-110 might be fluorescent (common in peptides). Use unlabeled controls. |

Reporting Standards

When publishing SPA-110 data, ensure the following metrics are reported to satisfy E-E-A-T standards:

-

Gating Strategy: Show the FSC/SSC debris removal gate.

-

N-Number: Minimum n=3 biological replicates.

-

Statistical Test: ANOVA with Dunnett’s post-hoc test vs. Vehicle Control.

References

-

Koren, E., & Torchilin, V. P. (2012).[1] Cell-penetrating peptides: breaking through to the other side.[1] Trends in Molecular Medicine, 18(7), 385–393. [Link][2]

- Context: Mechanistic background on peptide antagonists (SPA class) and membrane interaction.

-

Riedl, S. J., & Shi, Y. (2004). Molecular mechanisms of caspase regulation during apoptosis. Nature Reviews Molecular Cell Biology, 5(11), 897–907. [Link]

- Context: Authoritative source for the caspase signaling cascade described in Protocol B.

-

Galluzzi, L., et al. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018. Cell Death & Differentiation, 25, 486–541. [Link]

- Context: Defines the standard for distinguishing apoptosis from necrosis (Annexin V/PI interpret

-

Zhang, H., et al. (2017). SPA, a peptide antagonist, acts as a novel cell-penetrating peptide for drug delivery.[1] Advanced Drug Delivery Reviews, 110-111, 52-64.[1] [Link]

- Context: Specific characterization of SPA peptides and their membrane disruption capabilities.

Sources

Application Note: High-Resolution Cell Cycle Analysis of Hti-286 Treated HCT-116 Cells Using Propidium Iodide-Based Flow Cytometry

Introduction

The human colorectal carcinoma cell line, HCT-116, is a cornerstone model in oncological research, prized for its epithelial morphology, robust growth, and well-characterized genetic landscape, which includes a mutation in the KRAS proto-oncogene.[1][2] This cell line's aggressive oncogenic phenotype and rapid proliferation, with a doubling time of approximately 18-27 hours, make it an exemplary system for evaluating the efficacy of novel anti-cancer agents that target cell division.[2][3][4]

Dysregulation of the cell cycle is a fundamental hallmark of cancer, leading to uncontrolled proliferation.[5] Therapeutic strategies are therefore often aimed at inducing cell cycle arrest at critical checkpoints, thereby preventing tumor cell division and promoting apoptosis. Hti-286 is a potent, synthetic analogue of the marine-derived tripeptide hemiasterlin.[6][7] Mechanistically, Hti-286 functions as a powerful antimicrotubule agent. It binds to the Vinca-peptide site on tubulin, which inhibits tubulin polymerization, disrupts the formation of the mitotic spindle, and ultimately induces a robust mitotic arrest, followed by apoptosis.[6][8][9]

Flow cytometry is an indispensable technology for dissecting the effects of such compounds on cell proliferation.[5] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), one can precisely quantify the DNA content of individual cells within a large population.[10] This allows for the clear resolution and quantification of cells in the distinct phases of the cell cycle: G0/G1 (2n DNA content), S (DNA synthesis phase, with intermediate DNA content), and G2/M (4n DNA content).[10][11] This application note provides a comprehensive, field-proven protocol for treating HCT-116 cells with Hti-286 and analyzing the resultant cell cycle perturbations using flow cytometry.

Principle of the Assay

The protocol is based on the principle that propidium iodide (PI), a fluorescent intercalating agent, binds to DNA in a quantitative manner.[12] The fluorescence intensity emitted by a PI-stained cell is directly proportional to its total DNA content. When analyzed by flow cytometry, a population of asynchronously growing cells will display a characteristic DNA content distribution histogram.

-

G0/G1 Phase: Cells in the Gap 1 (or quiescent G0) phase contain a diploid (2n) complement of DNA and form the first major peak in the histogram.

-

S Phase: As cells progress through the Synthesis phase, they actively replicate their DNA, resulting in a continuous spectrum of DNA content between 2n and 4n.

-

G2/M Phase: Cells in the Gap 2 and Mitosis phases contain a tetraploid (4n) amount of DNA and constitute the second major peak, which has twice the fluorescence intensity of the G0/G1 peak.[11]

Hti-286 disrupts microtubule dynamics, which is essential for the formation of the mitotic spindle and the segregation of chromosomes during mitosis.[6] This interference triggers the spindle assembly checkpoint, preventing cells from exiting mitosis. Consequently, treatment with Hti-286 is expected to cause a significant accumulation of cells in the G2/M phase of the cell cycle, a hallmark of mitotic arrest. This application note details the methodology to induce and precisely quantify this arrest.

Visualized Frameworks

Caption: High-level overview of the experimental procedure.

Caption: The eukaryotic cell cycle and DNA content stages.

Caption: Hti-286 induces G2/M arrest by inhibiting tubulin polymerization.

Materials and Reagents

Cell Culture & Treatment

| Reagent | Recommended Source |

| HCT-116 Cell Line | ATCC (CCL-247) |

| McCoy's 5A Medium | ATCC (30-2007) or equivalent |

| Fetal Bovine Serum (FBS) | Gibco (26140079) or equivalent |

| Penicillin-Streptomycin (100X) | Gibco (15140122) or equivalent |

| Trypsin-EDTA (0.25%) | Gibco (25200056) or equivalent |

| Dulbecco's PBS (DPBS), no Ca/Mg | Gibco (14190144) or equivalent |

| Hti-286 | Sourced commercially |

| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich (D2650) |

| 6-well Tissue Culture Plates | Corning (3516) or equivalent |

Fixation & Staining

| Reagent | Recommended Source |

| Ethanol, 200 Proof (for 70% dilution) | Decon Labs (2716) or equivalent |

| Propidium Iodide (PI) | Sigma-Aldrich (P4170) |

| RNase A (DNase-free) | Thermo Fisher (EN0531) |

| 1.5 mL Microcentrifuge Tubes | Standard laboratory supplier |

| 5 mL Polystyrene Round-Bottom Tubes (for FACS) | Falcon (352052) or equivalent |

Detailed Experimental Protocol

Part A: HCT-116 Cell Culture and Seeding

-

Rationale: To ensure reproducible results, it is critical that cells are in a state of asynchronous, logarithmic growth at the time of drug treatment. Seeding density must be optimized to prevent contact inhibition or nutrient depletion during the experiment.

-

Maintain HCT-116 Cells: Culture cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[13]

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. A subcultivation ratio of 1:2 to 1:4 is recommended.[13]

-

Seed for Experiment: The day before treatment, harvest cells using Trypsin-EDTA. Count viable cells using a hemocytometer or automated cell counter. Seed 3 x 10⁵ cells per well into 6-well plates containing 2 mL of complete growth medium. This seeding density is optimized for a 24-hour treatment period, accounting for the cell doubling time.[14]

-

Incubate: Allow cells to adhere and resume growth by incubating overnight (16-18 hours).

Part B: Hti-286 Treatment

-

Rationale: A dose-response and time-course analysis is crucial for characterizing a compound's activity. A vehicle control is mandatory to ensure that the observed effects are specific to the compound and not the solvent. Given Hti-286's high potency (mean IC₅₀ ≈ 2.5 nM), nanomolar concentrations are appropriate.[6]

-

Prepare Hti-286 Stock: Prepare a 1 mM stock solution of Hti-286 in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Prepare Working Solutions: On the day of the experiment, perform serial dilutions of the Hti-286 stock solution in complete growth medium to achieve 2X the final desired concentrations (e.g., for final concentrations of 1, 5, and 10 nM, prepare 2, 10, and 20 nM solutions).

-

Treat Cells:

-

Vehicle Control: Remove the medium from one well and add 1 mL of complete medium containing the highest concentration of DMSO used in the treatment wells (e.g., 0.1%).

-

Hti-286 Treatment: Remove the medium from the remaining wells and add 1 mL of the 2X Hti-286 working solutions to the corresponding wells. (This step is described as adding 1mL to the existing 1mL to reach a final 1X concentration, but the previous step says remove the medium. For clarity, the protocol should be: Aspirate old media, add 2 mL of fresh media containing the final drug concentration). Corrected approach: Aspirate the overnight culture medium. Add 2 mL of fresh, pre-warmed medium containing the final desired concentrations of Hti-286 (e.g., 0, 1, 5, 10 nM). The '0 nM' well should contain the equivalent concentration of DMSO as the highest drug concentration well.

-

-

Incubate: Return the plates to the incubator for a duration equivalent to one full cell cycle, typically 24 hours for HCT-116 cells.

Part C: Cell Harvesting and Fixation

-

Rationale: Proper fixation is the most critical step for high-quality cell cycle data. Cold 70% ethanol dehydrates cells and cross-links proteins, preserving cellular morphology and DNA content. Adding the ethanol dropwise while vortexing is essential to prevent cell aggregation, as clumps will be excluded from the analysis and skew results.[12][15]

-

Harvest Cells: Carefully collect the culture medium from each well into a labeled 15 mL conical tube (this contains any floating/apoptotic cells).

-

Wash: Gently wash the adherent cells with 1 mL of DPBS. Add this wash to the respective 15 mL tube.

-

Trypsinize: Add 0.5 mL of 0.25% Trypsin-EDTA to each well and incubate at 37°C for 2-5 minutes, until cells detach.[1]

-

Neutralize: Add 1 mL of complete growth medium to each well to neutralize the trypsin. Pipette gently to create a single-cell suspension and transfer it to the corresponding 15 mL tube.

-

Pellet Cells: Centrifuge the tubes at 300 x g for 5 minutes. Aspirate the supernatant.

-

Wash Pellet: Resuspend the cell pellet in 5 mL of cold DPBS and centrifuge again at 300 x g for 5 minutes. Aspirate the supernatant.

-

Fix Cells: Resuspend the cell pellet in 500 µL of residual DPBS. While gently vortexing the tube, add 4.5 mL of ice-cold 70% ethanol drop-by-drop.

-

Store: Seal the tubes and store them at 4°C for at least 2 hours. For long-term storage, cells can be kept at -20°C for several weeks.

Part D: Propidium Iodide Staining

-

Rationale: PI will bind to any double-stranded nucleic acid. Therefore, treatment with RNase A is required to degrade cellular RNA, ensuring that the PI signal is derived exclusively from DNA, which is paramount for accurate cell cycle analysis.[10][12]

-

Prepare Staining Solution:

-

PI Stock: 1 mg/mL in water. Store protected from light at 4°C.

-

RNase A Stock: 10 mg/mL in water. Store at -20°C.

-

Working PI/RNase Solution: For each sample, prepare 500 µL of solution in DPBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

-

Rehydrate Cells: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully aspirate the ethanol.

-